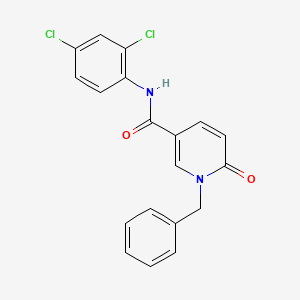

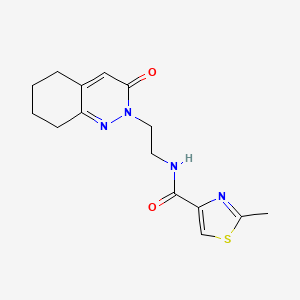

![molecular formula C8H9N5O2 B2551389 2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one CAS No. 1419953-82-4](/img/structure/B2551389.png)

2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of heterocyclic compounds related to 2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one involves a sequence of reactions starting with the preparation of azidoaldehydes, followed by their transformation into N-[(3-azido-1-tosyl)alkyl]ureas. These ureas are then reacted with enolates of various diketones, and the resulting products are dehydrated under acidic conditions to yield the desired tetrahydropyrimidinones . The aza-Wittig reaction plays a crucial role in the formation of these compounds, as demonstrated by the synthesis of 7-Benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones, which are obtained by base-catalyzed reactions of nucleophilic reagents with carbodiimides .

Molecular Structure Analysis

The molecular structure and conformation of these heterocyclic compounds are influenced by structural modifications. Crystal structure determination of three tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidinone derivatives has revealed that 3D supramolecular architectures are formed in the crystals through self-assembly via stacking interactions and various hydrogen bonds . This detailed understanding of the molecular geometry is essential for the design of compounds with desired properties.

Chemical Reactions Analysis

2-Azidopyrido[1,2-a]pyrimidin-4-one, a related compound, exhibits ambifunctionality, undergoing cyclo-addition reactions with 1,3-dicarbonyl compounds to form 1,2,3-triazole derivatives. It can also undergo ring opening and immediate cyclization under the influence of bases or hydrochloric acid to yield tetrazolo derivatives. Similarly, triazole rings can be formed from hydrazino derivatives of pyrido[1,2-a]pyrimidin-4-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of various substituents and functional groups significantly influences their pharmacological profiles, such as diuretic, natriuretic, and kaliuretic activities. For instance, 2-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one derivatives exhibit varying degrees of diuretic activity depending on the nature of the substituents at specific positions on the ring system .

Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

- Synthesis of Pyrazolo[1,5-a]pyrimidines : A method involves the synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, showcasing anti-inflammatory and antimicrobial activities. The compounds synthesized through this route exhibited promising results against carrageenan-induced rat paw edema and various microbial strains, highlighting the potential of derivatives for medicinal applications (Aggarwal et al., 2014).

- Antimicrobial and Anti-inflammatory Agents : Novel synthesis pathways have led to the creation of pyrido[2,3-d]pyrimidin-4(1H)-ones that displayed significant analgesic and anti-inflammatory activities, suggesting their use as potential therapeutic agents. The compounds were characterized for their reactivity and efficacy, providing a foundation for future drug development (El-Gazzar & Hafez, 2009).

Chemical Synthesis Advancements

- Novel Synthetic Routes : Research into the synthesis of pyrido[4,3-d]pyrimidin-2-ones and related compounds has expanded, offering new approaches to constructing these complex molecules. Techniques such as the Staudinger/aza-Wittig reactions provide efficient methods to access various pyrido[4,3-d]pyrimidin derivatives, which can serve as key intermediates for further pharmacological exploration (Fesenko & Shutalev, 2013).

Pharmacological Potential

- Cyclooxygenase Inhibition and Anti-inflammatory Activity : Pyrimidine-pyridine hybrids have been synthesized and evaluated for their cyclooxygenase inhibition and anti-inflammatory activity. These studies not only shed light on the compound's utility in synthesizing biologically active molecules but also provide insights into their mechanisms of action and potential therapeutic value (Abdelgawad et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(azidomethyl)-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c9-13-10-3-7-11-6-1-2-15-4-5(6)8(14)12-7/h1-4H2,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVVEUNHYCNJLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1N=C(NC2=O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

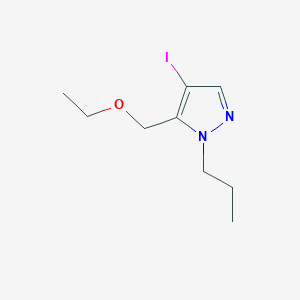

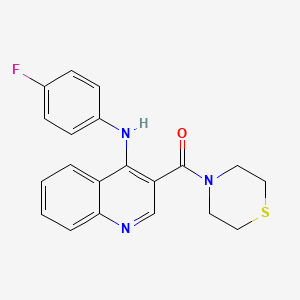

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone](/img/structure/B2551311.png)

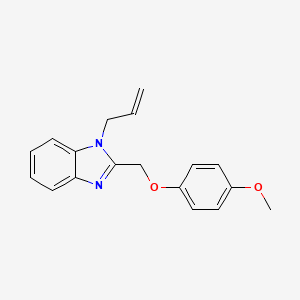

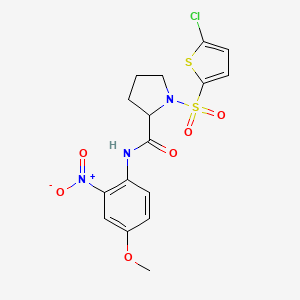

![3-(5-Chloro-2-methoxyphenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2551313.png)

![N-Methyl-3-(methylamino)-N-[3-(methylamino)-3-oxopropyl]propanamide;hydrochloride](/img/structure/B2551317.png)

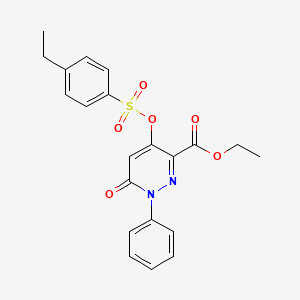

![N-(2-ethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B2551318.png)

![4-Oxo-4-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butanoic acid](/img/structure/B2551320.png)

![N-[1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethyl]prop-2-enamide](/img/structure/B2551322.png)

![(2,6-Dimethylmorpholin-4-yl)-[4-(trifluoromethyl)pyrimidin-2-yl]methanone](/img/structure/B2551326.png)